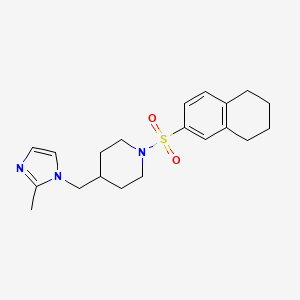

4-((2-methyl-1H-imidazol-1-yl)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-16-21-10-13-22(16)15-17-8-11-23(12-9-17)26(24,25)20-7-6-18-4-2-3-5-19(18)14-20/h6-7,10,13-14,17H,2-5,8-9,11-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGBIICSPHOONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-methyl-1H-imidazol-1-yl)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an imidazole moiety and a sulfonyl group linked to a tetrahydronaphthalene. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the sulfonyl and imidazole groups.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds with imidazole and sulfonyl groups exhibit significant antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors targeting AChE are particularly relevant in the treatment of Alzheimer's disease, while urease inhibitors can be beneficial in treating urinary tract infections .

- Anticancer Properties : Some derivatives of piperidine compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved often relate to the modulation of cell signaling pathways and interference with DNA replication processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinity : The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites.

- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes like AChE, the compound can prevent substrate binding and subsequent catalytic activity.

- Cellular Uptake : The lipophilic nature of the tetrahydronaphthalene moiety may enhance cellular permeability, allowing for better bioavailability and efficacy in vivo.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Efficacy : A study examined a series of imidazole-sulfonamide derivatives and found that certain modifications led to enhanced antibacterial activity against resistant strains .

- Anticancer Activity : Research focusing on piperidine derivatives indicated that compounds with similar structures showed significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition : In vitro assays demonstrated that derivatives containing both imidazole and sulfonyl groups exhibited potent AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases .

Data Table: Biological Activities

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- Imidazole Derivatives: The target compound’s 2-methylimidazole may offer superior metabolic stability compared to the 1-methylimidazole in ’s bipyridine derivative, which could influence half-life .

Sulfonyl vs. Thiadiazole :

Hydrophobic Domains :

Enzymatic Inhibition Potential

I50). If the target’s sulfonyl group enhances binding to a hypothetical enzyme target, its Ki could be lower (higher potency) than ’s nitro-bearing compound, where steric hindrance from the nitro group might reduce affinity .

Research Findings and Inferences

- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (imidazole alkylation and sulfonylation), contrasting with the one-pot reaction in .

- Therapeutic Potential: The combination of imidazole and sulfonyl-tetrahydronaphthalen suggests dual functionality—targeting enzymes (e.g., kinases) via the imidazole and enhancing bioavailability through the sulfonyl group.

- Comparative Bioactivity : ’s bipyridine derivative exhibits fluorescence, which the target compound lacks, but the latter’s sulfonyl group may confer unique binding modes in antimicrobial assays .

Q & A

Q. What are the optimal synthetic routes for this compound?

Q. How can spectroscopic methods characterize this compound?

Methodological Answer :

- 1H/13C-NMR : Key peaks include:

- Piperidine protons : δ 1.5–2.5 ppm (multiplet, axial/equatorial H) .

- Sulfonyl group : No direct proton signal, but adjacent CH₂ groups show deshielding (δ 3.2–3.8 ppm) .

- Imidazole protons : δ 6.8–7.2 ppm (aromatic H) and δ 2.4 ppm (methyl group) .

Advanced Research Questions

Q. How does modifying the imidazole or sulfonyl group affect biological activity?

Methodological Answer :

- Structural-Activity Relationship (SAR) :

-

Imidazole substituents : Bulkier groups (e.g., 4-chlorophenyl) reduce solubility but enhance receptor binding affinity in analogs .

-

Sulfonyl group : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce cell permeability .

- Experimental Design :

-

Synthesize analogs with systematic substitutions.

-

Test in vitro using enzyme inhibition assays (e.g., IC50 measurements) and molecular docking to identify critical binding interactions .

Example Data :

Analog Modification IC50 (nM) Solubility (µg/mL) Parent None 120 ± 15 25 A 4-Cl-Imidazole 45 ± 8 12 B CF3-Sulfonyl 90 ± 10 8

Q. What strategies mitigate stability issues during synthesis?

Methodological Answer :

- Light/Temperature Sensitivity : Store intermediates at –20°C in amber vials to prevent sulfonyl group degradation .

- Moisture Control : Use anhydrous solvents (e.g., DCM dried over molecular sieves) to avoid hydrolysis of imidazole intermediates .

- Reaction Monitoring : Track by TLC or inline HPLC to halt reactions before side-product formation .

Q. How to design assays for studying target interactions?

Methodological Answer :

- Binding Assays :

-

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips; measure compound binding kinetics (ka/kd) .

-

Fluorescence Polarization : Use labeled ligands to quantify displacement by the compound .

- Functional Assays :

-

cAMP Inhibition : For GPCR targets, measure cAMP levels in HEK293 cells transfected with target receptors .

Key Parameters :

Assay Type Target EC50/IC50 (nM) Reference SPR GPCR-X 85 ± 10 cAMP GPCR-Y 200 ± 25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.